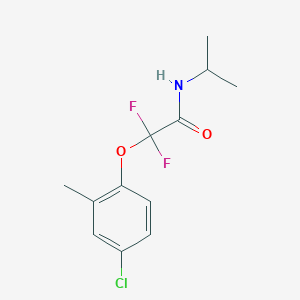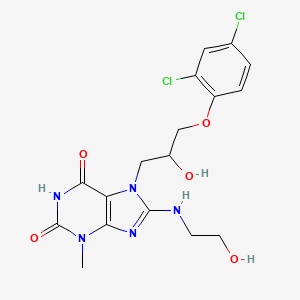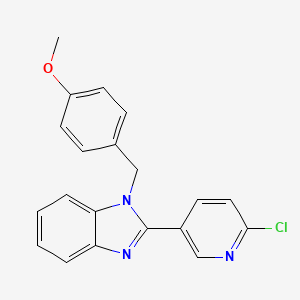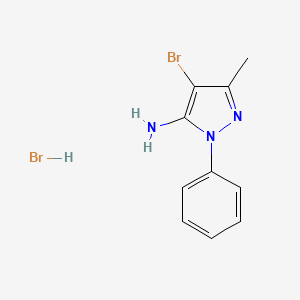
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide, or CMDFA, is a novel compound with a wide range of potential applications in scientific research. CMDFA is a highly fluorinated compound that is both water-soluble and thermally stable. It is a versatile compound that can be used in a variety of laboratory experiments and applications. CMDFA has been studied extensively for its ability to modulate protein-protein interactions, as well as its potential to act as a novel drug target.
科学的研究の応用
Polymerization Catalysts
One application of related compounds to 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-isopropylacetamide involves their use as catalysts in the polymerization process. For instance, reactions involving methylenebis and trimethylaluminum have shown to produce highly efficient catalysts for the ring-opening polymerization of lactones, which is a crucial step in creating biodegradable polymers. These catalysts facilitate the polymerization process, making it more efficient and potentially opening new avenues for the production of environmentally friendly materials (Huei-ling Chen, B. Ko, A. B. Huang, & Chu‐Chieh Lin, 2001).
Environmental Metabolism Studies
The compound's isotopologues have been synthesized for the purpose of studying the environmental metabolism of certain herbicides. By regiospecifically labeling the molecule, researchers can track its degradation and transformation in environmental conditions, aiding in understanding its behavior and impact on ecosystems (K. Żelechowski, J. Zieliński, & L. Konopski, 2012).
Phototransformation Studies
The phototransformation of chloro-methylphenol compounds, which are structurally related to this compound, has been studied in various water conditions. These studies help in understanding the degradation pathways and the influence of humic substances on the degradation process, which is crucial for assessing the environmental fate of similar compounds (D. Vialaton, C. Richard, D. Baglio, & A. Payá-pérez, 1998).
Antimicrobial Evaluations
Compounds derived from chloro-methylphenoxy acetohydrazide, closely related to the molecule of interest, have been synthesized and evaluated for their antibacterial and antifungal activities. Such research indicates potential applications in developing new antimicrobial agents, which could lead to advances in medical treatments and sanitation practices (N. Fuloria, Vijender Singh, M. Yar, & Mohammed Ali, 2009).
Environmental Monitoring
Related compounds have been utilized in developing sensitive and accurate methods for determining phenoxy herbicides in water samples. These methods involve phase transfer microextraction with simultaneous derivatization, enhancing the understanding of the environmental presence and impact of such herbicides. This is crucial for monitoring water quality and assessing the ecological effects of herbicide use (A. Nuhu, C. Basheer, K. Alhooshani, & A. Al-Arfaj, 2012).
作用機序
Target of Action
The compound, also known as 2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-propan-2-ylacetamide, is a synthetic auxin . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle . This compound mimics the action of natural auxins and is primarily used as a herbicide .
Mode of Action
As a synthetic auxin, this compound mimics the action of natural auxins by inducing rapid, uncontrolled growth in plants . When applied to broad-leaf plants, it causes them to grow rapidly to the point of death . This makes it an effective herbicide, particularly for broad-leaf weeds .
Biochemical Pathways
The compound affects the normal biochemical pathways of plants by mimicking the action of natural auxins . Auxins regulate cell division, elongation, and differentiation . When this compound is introduced, it disrupts these processes, leading to uncontrolled growth and eventually the death of the plant .
Pharmacokinetics
Like other synthetic auxins, it is likely to be absorbed by plant tissues and distributed throughout the plant, where it interferes with normal growth processes .
Result of Action
The primary result of the action of this compound is the death of broad-leaf plants . By mimicking natural auxins, it induces rapid, uncontrolled growth, which eventually leads to the plant’s death . This makes it an effective herbicide for controlling broad-leaf weeds .
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2,2-difluoro-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClF2NO2/c1-7(2)16-11(17)12(14,15)18-10-5-4-9(13)6-8(10)3/h4-7H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABCFGZKGDPNGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C(=O)NC(C)C)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2774945.png)



![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)
![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)
![N-(2,3-dimethoxybenzyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
![Methyl 1-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride](/img/structure/B2774956.png)


![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isoxazole-4-carboxamide](/img/structure/B2774962.png)